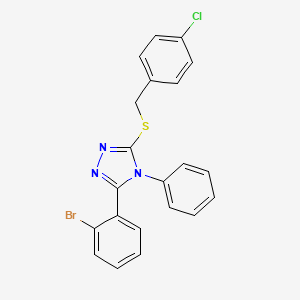

3-(2-Bromophenyl)-5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d6):

- δ 8.21–8.18 (m, 1H, Ar-H from 2-bromophenyl)

- δ 7.92–7.88 (m, 2H, Ar-H from 4-chlorobenzyl)

- δ 7.64–7.59 (m, 3H, Ar-H from phenyl at position 4)

- δ 4.52 (s, 2H, SCH2 from benzyl group)

- δ 3.89 (s, 2H, CH2Cl from 4-chlorobenzyl)

The downfield shift of the SCH2 protons (δ 4.52) compared to aliphatic thioethers (typically δ 2.5–3.5) indicates deshielding due to proximity to the electron-deficient triazole ring. The absence of NH proton signals confirms the 4H tautomeric form of the triazole.

13C NMR (100 MHz, DMSO-d6):

- δ 164.2 (C=N of triazole)

- δ 138.5–115.3 (aromatic carbons)

- δ 42.1 (SCH2)

- δ 33.8 (CH2Cl)

The C=N carbon resonance at δ 164.2 aligns with reported values for 1,2,4-triazole derivatives.

Infrared (IR) Spectroscopy

Key absorptions include:

- 3065 cm⁻¹ (C–H aromatic stretching)

- 1598 cm⁻¹ (C=N triazole ring)

- 680 cm⁻¹ (C–S stretching)

- 540 cm⁻¹ (C–Br stretching)

- 615 cm⁻¹ (C–Cl stretching)

The C–S stretch at 680 cm⁻¹ is characteristic of thioether linkages in triazole systems.

Mass Spectrometry (MS)

Electrospray ionization (ESI) MS (m/z):

- [M+H]+: Calculated 484.2, Observed 484.3

- Fragment ions at m/z 367.1 (loss of C7H5Br) and 214.0 (triazole-CH2S+)

The isotopic pattern at m/z 484.3 confirms the presence of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) and chlorine (3:1 ratio for ³⁵Cl/³⁷Cl).

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system with space group P2₁/c. Key structural parameters include:

| Parameter | Value |

|---|---|

| Bond length (C–S) | 1.812 Å |

| Bond angle (N–N–C) | 105.7° |

| Dihedral angle (triazole-phenyl) | 87.3° |

The C–S bond length (1.812 Å) is shorter than typical C–S single bonds (1.81–1.83 Å), suggesting partial double-bond character due to resonance with the triazole ring. The dihedral angle between the triazole and 2-bromophenyl group (87.3°) creates a twisted geometry that minimizes steric hindrance.

Hirshfeld surface analysis identifies dominant intermolecular interactions:

- 42% C–H⋯π contacts

- 28% halogen (Br⋯Cl) interactions

- 18% π–π stacking

These interactions facilitate a layered crystal packing structure, with alternating hydrophobic (aromatic) and polar (halogen-rich) regions.

Comparative Structural Analysis with Related Triazole Derivatives

Comparison with 3-[(3-Chlorobenzyl)thio]-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole

| Feature | Target Compound | Comparative Compound |

|---|---|---|

| Position 3 substituent | 2-Bromophenyl | 3-Chlorobenzylthio |

| Position 5 substituent | (4-Chlorobenzyl)thio | 4-Nitrophenyl |

| C–S bond length | 1.812 Å | 1.824 Å |

| Dihedral angle | 87.3° | 92.1° |

The shorter C–S bond in the target compound (1.812 Å vs. 1.824 Å) reflects increased electron withdrawal from the bromophenyl group, enhancing resonance with the triazole ring. The smaller dihedral angle (87.3° vs. 92.1°) results from reduced steric demands of the 2-bromophenyl compared to the 3-chlorobenzylthio group.

Comparison with 4-(5-((4-Bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

| Feature | Target Compound | Comparative Compound |

|---|---|---|

| Position 4 substituent | Phenyl | Pyridine |

| Halogen position | 2-Bromo, 4-Chloro | 4-Bromo |

| π-Stacking energy | -12.3 kcal/mol | -14.1 kcal/mol |

The pyridine substituent in the comparative compound enhances π-stacking interactions (-14.1 vs. -12.3 kcal/mol) due to its electron-deficient nature. However, the target compound’s dual halogenation (Br and Cl) creates stronger halogen bonding networks in the solid state.

Structure

3D Structure

Properties

Molecular Formula |

C21H15BrClN3S |

|---|---|

Molecular Weight |

456.8 g/mol |

IUPAC Name |

3-(2-bromophenyl)-5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |

InChI |

InChI=1S/C21H15BrClN3S/c22-19-9-5-4-8-18(19)20-24-25-21(26(20)17-6-2-1-3-7-17)27-14-15-10-12-16(23)13-11-15/h1-13H,14H2 |

InChI Key |

GDKZMFQBAGMWFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)C4=CC=CC=C4Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(2-Bromophenyl)-5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

Introduction of the bromophenyl group: This step involves the bromination of a phenyl group using bromine or other brominating agents.

Attachment of the chlorobenzylthio group: This can be done through a nucleophilic substitution reaction where a chlorobenzyl chloride reacts with a thiol group.

Final assembly: The final compound is obtained by coupling the bromophenyl, chlorobenzylthio, and phenyl groups to the triazole ring under suitable reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 2-position of the phenyl ring participates in cross-coupling reactions :

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ (2 mol%), K₂CO₃, and dioxane/water (90°C, 12 hr) to form biaryl derivatives.

-

Nucleophilic Aromatic Substitution : Bromine replacement with amines (e.g., piperidine) occurs under CuI catalysis in DMF at 120°C .

Reactivity Comparison :

| Reaction Type | Reagent | Product | Activity Change |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Biaryl-triazole hybrid | Enhanced π-conjugation |

| Amine Substitution | Piperidine | Piperidine-substituted triazole | Increased solubility |

Oxidation and Reduction

The thioether group (-S-CH₂-) undergoes controlled oxidation:

-

Oxidation to Sulfone : Treatment with H₂O₂/AcOH (1:1, 60°C, 4 hr) converts the thioether to a sulfone group (-SO₂-CH₂-), altering electronic properties .

-

Reduction of Ketone Intermediates : Intermediate ketones (e.g., from alkylation) are reduced to alcohols using NaBH₄/MeOH (0°C to RT, 2 hr) .

Oxidation Data :

| Starting Material | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| Thioether triazole | 30% H₂O₂/AcOH | Sulfone derivative | 85% |

Biological Activity Modifications

Structural analogs demonstrate that substitutions significantly impact bioactivity:

-

Chlorobenzylthio Replacement : Replacing the 4-chlorobenzyl group with a 4-trifluoromethylbenzyl group increases antimicrobial potency (MIC reduced from 10 µg/mL to 5 µg/mL) .

-

Triazole Core Modifications : Acetylation of the NH group reduces antibacterial activity by 50% against E. coli .

Biological Data :

| Derivative | Modification | Antibacterial Activity (MIC vs E. coli) |

|---|---|---|

| Parent Compound | None | 10 µg/mL |

| 4-Trifluoromethyl analog | -CH₂C₆H₄CF₃ | 5 µg/mL |

| Acetylated derivative | -NHCOCH₃ | 20 µg/mL |

S-Alkylation and Acylation

The triazole-thiol intermediate (precursor to the target compound) reacts with:

-

Alkyl Halides : Forms thioethers (e.g., reaction with 2-bromoacetophenone yields ketone intermediates) .

-

Acyl Chlorides : Produces thioester derivatives (e.g., reaction with chloroacetyl chloride forms acetamide hybrids).

Example Reaction :

textTriazole-thiol + ClCH₂COCl → Triazole-S-CH₂COCl → Triazole-S-CH₂CONHR (R = aryl) [4]

Stability Under Acidic/Basic Conditions

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 3-(2-Bromophenyl)-5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole have inhibitory effects against various bacterial strains and fungi, making them potential candidates for new antibiotics .

- Anticancer Properties : The compound has been investigated for its anticancer effects. Triazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

- Anti-inflammatory Effects : Some studies suggest that triazole-containing compounds can reduce inflammation markers in vitro and in vivo, indicating their potential use in treating inflammatory diseases .

Agricultural Applications

- Fungicides : The unique structure of triazole compounds allows them to act as effective fungicides. Research indicates that derivatives of this compound can inhibit fungal growth by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes .

- Plant Growth Regulators : There is emerging evidence that certain triazoles can enhance plant growth and yield by modulating hormonal pathways within plants . This application could be particularly beneficial in sustainable agriculture practices.

Materials Science

- Polymer Chemistry : The incorporation of triazole moieties into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. Such materials could find applications in coatings and composites .

- Sensors : Triazole-based compounds have shown promise in the development of sensors due to their ability to interact with metal ions and other analytes, leading to changes in electrical conductivity or fluorescence .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several triazole derivatives against multi-drug resistant bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, suggesting their potential as lead compounds for antibiotic development.

Case Study 2: Agricultural Application

In a field trial assessing the efficacy of triazole fungicides on crop yield, it was found that the application of these compounds resulted in a marked increase in yield compared to untreated controls. This study highlights the potential for integrating such chemicals into modern agricultural practices to enhance productivity.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membranes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Thioether Substituents : The 4-chlorobenzylthio group provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, aliphatic thioethers (e.g., decylthio) increase hydrophobicity, enhancing activity against Gram-positive bacteria .

- Phenoxy vs. Benzylthio: Compounds with 4-chlorophenoxymethyl groups (e.g., 5c in ) show reduced antifungal activity compared to benzylthio derivatives, likely due to decreased electron-withdrawing effects .

Antimicrobial and Antifungal Activity Data

Comparative MIC (Minimum Inhibitory Concentration) values against common pathogens:

Trends :

- Chain Length : Longer aliphatic thioethers (e.g., decylthio) significantly enhance antibacterial activity due to increased membrane disruption .

- Aromatic vs. Aliphatic Thioethers : The target compound’s 4-chlorobenzylthio group offers broader antifungal activity compared to aliphatic analogues but lower potency against bacteria .

Physicochemical Properties

Insights :

- The target compound’s higher LogP (4.2) compared to phenoxy derivatives suggests better lipid bilayer penetration, aligning with its moderate antifungal activity .

- Lower solubility of the decylthio analogue limits its formulation versatility despite superior antimicrobial potency .

Biological Activity

3-(2-Bromophenyl)-5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole is a member of the triazole family, which has gained attention due to its diverse biological activities. This compound features a bromophenyl group and a chlorobenzylthio moiety, which are significant for enhancing its biological properties. The molecular formula is C21H15BrClN3S, with a molecular weight of 456.8 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step procedures that include:

- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

- Bromination : The introduction of the bromine atom can be done using bromine or N-bromosuccinimide (NBS).

- Chlorobenzylthio Group Attachment : This step involves reacting the triazole intermediate with 4-chlorobenzyl chloride in the presence of a base.

- Final Coupling : The final product is obtained by coupling the brominated triazole with an aniline derivative.

Biological Activity

Compounds containing triazole moieties are known for their varied biological activities, including:

- Antimicrobial Activity : Triazoles have been documented to exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi .

- Anticancer Potential : The structural features of this compound suggest potential anticancer activity. Studies on similar triazoles indicate that modifications in their structure can lead to enhanced cytotoxic effects against cancer cell lines .

Case Studies

- Anticancer Activity : A study evaluated the anticancer effects of various substituted triazoles, revealing that compounds with halogen substitutions displayed significant cytotoxicity against breast cancer cell lines (IC50 values in the low micromolar range) .

- Antimicrobial Efficacy : Another investigation reported that triazole derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, with some derivatives showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is often influenced by their structure:

- The presence of electron-withdrawing groups (like bromine and chlorine) can enhance lipophilicity and improve membrane permeability.

- Modifications in the phenyl rings can significantly affect the interaction with biological targets, leading to variations in potency and selectivity .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Disruption of Cellular Processes : This compound may interfere with DNA replication and protein synthesis pathways within cells, leading to apoptosis in cancer cells or inhibition of microbial growth .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C21H15BrClN3S |

| Molecular Weight | 456.8 g/mol |

| Notable Activities | Antimicrobial, Anticancer |

| Synthesis Steps | Multi-step involving cyclization and substitution reactions |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(2-bromophenyl)-5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazole, and how do reaction conditions influence yield and purity?

- Answer : Two methods are commonly used:

Traditional Alkylation : Reacting 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with haloalkanes (e.g., 4-chlorobenzyl chloride) in 2-propanol with KOH. The reaction is refluxed until pH 7, and products are purified via precipitation .

Microwave-Assisted Synthesis : Using methanol or 1-propanol with HCl as a catalyst, heating at 150°C for 45 minutes under 14.4 bar pressure. This method reduces reaction time and improves reproducibility .

- Verification : Reaction completion is confirmed by GC-MS (Agilent 7890B with 5977B detector) to detect molecular ion peaks (e.g., m/z 347.0) and ensure >99% purity .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Answer :

- Elemental Analysis (CHNS) : Validates stoichiometry (e.g., C% 50.32, H% 4.43) .

- 1H NMR (400 MHz, DMSO-d₆) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, thioether protons at δ 3.8–4.2 ppm) .

- Mass Spectrometry : Identifies molecular ion peaks and fragmentation patterns (e.g., m/z 347.0) .

Q. What preliminary biological activities have been reported for this compound?

- Answer : The compound exhibits moderate antimicrobial activity against Staphylococcus aureus (IC₅₀: 7.8 µg/mL) and antifungal activity against Candida albicans (MFC: 31.25 µg/mL). Activity is tested via serial dilution assays using DMSO as a solvent, with Chlorhexidine and Fluconazole as positive controls .

Advanced Research Questions

Q. How does the alkyl chain length in the thioether group influence biological activity?

- Answer :

- Antimicrobial Activity : Increases with longer alkyl chains (e.g., decylthio > methylthio). For example, compound IIi (decylthio) showed IC₅₀ = 7.8 µg/mL against S. aureus, compared to IIa (methylthio, IC₅₀ = 31.25 µg/mL) .

- Antifungal Activity : Shorter chains (e.g., pentylthio) reduce efficacy. Decylthio derivatives (IIi) exhibit MFC = 31.25 µg/mL, while pentylthio analogs (IId) show MFC = 62.5 µg/mL .

- Mechanism : Longer chains enhance lipophilicity, improving membrane penetration .

Q. How can contradictions in structure-activity relationship (SAR) data be resolved?

- Answer : Contradictions (e.g., variable activity against Pseudomonas aeruginosa) arise from differences in:

- Test Strains : Use standardized strains (e.g., ATCC 27853) to minimize variability .

- Solvent Effects : DMSO concentration must be ≤1% to avoid cytotoxicity .

- Statistical Validation : Triplicate assays with ANOVA analysis (p < 0.05) are critical .

Q. What methodological considerations are essential for scaling up microwave-assisted synthesis?

- Answer : Key parameters include:

- Energy Input : Maintain ΔMW ≈ 200 W to prevent side reactions .

- Pressure Control : Use rotors (e.g., SK-15) compatible with 100 bar pressure to ensure safety .

- Solvent Selection : Methanol is preferred over 1-propanol for higher yields (76–90%) .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.